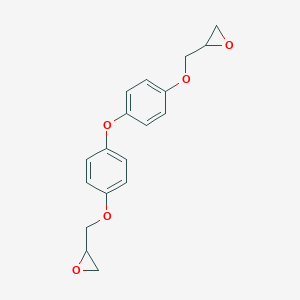

Bis(4-glycidyloxyphenyl) ether

Description

Significance of Bis(4-glycidyloxyphenyl) ether within Thermosetting Polymer Systems

Within the broad family of glycidyl (B131873) ethers, This compound holds particular significance. This compound features two glycidyl ether functional groups attached to a biphenyl (B1667301) structure. smolecule.com This specific architecture—a rigid biphenyl core flanked by reactive epoxy groups—is crucial for forming robust thermosetting polymers when cured with appropriate hardeners, such as polyamines or anhydrides. wikipedia.org The reactivity of its terminal oxirane (epoxy) groups allows for the creation of densely cross-linked polymer networks, a fundamental characteristic of high-performance epoxy systems. mdpi.com

A notable area of research highlighting the compound's importance is in the development of advanced "vitrimers." These are a novel class of polymers that combine the strength of traditional thermosets with the reprocessability of thermoplastics. In one study, Bis(4-glycidyloxyphenyl) disulfide, a derivative of this compound containing dynamic disulfide bonds, was synthesized. cnrs.fr When cured with an amine agent also containing disulfide bonds, it formed a vitrimer with a high glass transition temperature (Tg) of 147 °C and a tensile strength of 63.1 MPa. cnrs.fr This demonstrates the compound's role in creating next-generation materials that are not only strong and stable but also recyclable and reprocessable, addressing key sustainability challenges in the polymer industry. cnrs.fr

The structure of this compound, particularly the biphenyl group, contributes to the thermal and mechanical stability of the final cured resin. The synthesis of such specialized diglycidyl ethers typically involves the reaction of a corresponding bisphenol, in this case, 4,4'-dihydroxybiphenyl, with epichlorohydrin (B41342). cnrs.fr This process allows for the creation of epoxy monomers with specific properties tailored for advanced applications.

Historical Context of Epoxy Resin Development and Evolution in Material Science

The journey of epoxy resins from laboratory curiosity to industrial workhorse is a story of independent discovery and continuous innovation. The initial breakthroughs occurred in the 1930s. In 1934, German chemist Dr. Paul Schlack patented the condensation reaction of epoxides and amines. specificpolymers.com A few years later, in the late 1930s, Dr. Pierre Castan in Switzerland, while working on synthetic resins for dental prosthetics, developed a thermosetting resin from bisphenol A and epichlorohydrin. specificpolymers.comresearchgate.net His work, licensed to Ciba, Ltd., was significant because the curing process exhibited minimal shrinkage and released no volatile compounds, properties that remain highly valued today. researchgate.net

Contemporaneously, in the United States, Dr. Sylvan Greenlee of the Devoe & Raynolds Company independently synthesized a similar resin derived from bisphenol-A and epichlorohydrin, patenting his work in 1946. researchgate.net These parallel discoveries laid the foundation for the commercial epoxy resin industry. researchgate.net

The post-World War II era saw the rapid commercialization and diversification of epoxy applications. Initially, their exceptional adhesion, chemical resistance, and strength made them ideal for demanding industrial and military uses, such as in the aerospace and automotive sectors. iarc.fr The 1970s marked a significant expansion into the electronics industry, where epoxies became crucial for encapsulating and protecting delicate components from moisture and dust. iarc.fr This evolution continued with the rise of the composites industry in the 1990s, where epoxies became the matrix of choice for high-performance, fiber-reinforced plastics used in everything from sports equipment to aircraft structures. iarc.fr This historical progression underscores a continuous drive to modify and improve the basic epoxy architecture to meet new technological challenges.

Current Research Frontiers and Emerging Applications of Diglycidyl Ether Architectures

The fundamental versatility of the diglycidyl ether structure continues to drive innovation in materials science. Current research is focused on designing novel architectures to impart advanced functionalities, moving beyond traditional performance metrics.

Liquid Crystalline Epoxy Resins: A significant research frontier is the development of liquid crystalline (LC) epoxy resins. By incorporating rigid, rod-like molecular structures (mesogens) into the diglycidyl ether backbone or the curing agent, researchers can create polymers that exhibit ordered, liquid crystalline phases. mdpi.comsciencepg.comscientific.net For instance, new diglycidyl ethers have been synthesized from phenolic Schiff bases, which, upon curing, display nematic mesophases. mdpi.com These materials offer the potential for highly ordered polymer networks with unique anisotropic properties, including enhanced thermal and mechanical performance, making them suitable for optoelectronics and advanced composites. mdpi.comsciencepg.comspiedigitallibrary.org

Flame-Retardant Systems: To meet stringent safety standards in electronics and transportation, there is a strong focus on developing inherently flame-retardant epoxy resins. A prominent strategy involves incorporating phosphorus-containing moieties into the diglycidyl ether monomer. udayton.edubohrium.com These phosphorus-based epoxies act in the condensed phase during combustion, promoting the formation of a protective char layer that insulates the underlying material and reduces the release of flammable volatiles. bohrium.comresearchgate.netrsc.org Research has demonstrated that even low concentrations of phosphorus-containing diglycidyl ethers can significantly increase the Limiting Oxygen Index (LOI) and achieve high ratings in flammability tests like UL-94. researchgate.net

Bio-Based and Sustainable Resins: Addressing environmental concerns and dependence on petroleum, the development of bio-based epoxy resins is a major area of research. nih.gov Scientists are creating novel diglycidyl ethers from renewable resources such as vegetable oils, isosorbide (B1672297) (derived from glucose), and diphenolic acid. specificpolymers.comrsc.orgresearchgate.net For example, castor oil maleate (B1232345) has been used as a flexible curing agent for diglycidyl ether of bisphenol A (DGEBA) to create bio-based flexible epoxy resins. rsc.org Similarly, diglycidyl ethers derived from isosorbide are being developed with a significant bio-carbon content. specificpolymers.com These bio-based alternatives aim to match or exceed the performance of their petroleum-based counterparts while offering a more sustainable lifecycle. nih.govleuna-harze.de

| Property | Research Finding | Source |

| Glass Transition Temperature (Tg) | A dual disulfide vitrimer based on Bis(4-glycidyloxyphenyl) disulfide achieved a Tg of 147 °C. | cnrs.fr |

| Tensile Strength | The same vitrimer exhibited a tensile strength of 63.1 MPa. | cnrs.fr |

| Flame Retardancy | Epoxy resins with phosphorus-containing flame retardants can achieve a V-0 rating in UL-94 tests. | researchgate.net |

| Bio-Content | Diglycidyl ether of isosorbide can be produced with a biocarbon content of 50-55%. | specificpolymers.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMVQDFNHGJHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Glycidyloxyphenyl Ether

Conventional Synthetic Pathways and Reaction Mechanism

The most common industrial and laboratory method for preparing glycidyl (B131873) ethers of bisphenols is a base-catalyzed reaction between the corresponding bisphenol and an excess of epichlorohydrin (B41342). This process is a variation of the Williamson ether synthesis.

The synthesis of Bis(4-glycidyloxyphenyl) ether from Bis(4-hydroxyphenyl) ether and epichlorohydrin proceeds through a multi-step mechanism catalyzed by a base, such as sodium hydroxide (B78521) (NaOH).

Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl groups on Bis(4-hydroxyphenyl) ether by the base. The hydroxide ion removes a proton from each hydroxyl group, forming a bis-phenoxide ion. This phenoxide is a potent nucleophile.

Nucleophilic Attack (Ring-Opening): The newly formed phenoxide ion then performs a nucleophilic attack on the terminal carbon of the epichlorohydrin molecule. This attack opens the strained epoxide ring, forming a chlorohydrin intermediate.

Epoxide Ring Closure: In the presence of the base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. This is followed by a rapid, intramolecular SN2 (bimolecular nucleophilic substitution) reaction. The resulting alkoxide ion displaces the adjacent chloride ion, leading to the closure of a new epoxide ring and the formation of the glycidyl ether group. This process occurs at both ends of the Bis(4-hydroxyphenyl) ether molecule to yield the final product.

A patent for a similar compound, 4,4'-biphenol diglycidyl ether, describes this as a two-step process involving an initial ring-opening etherification reaction followed by a ring-closing reaction under alkaline conditions. google.com

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired diglycidyl ether and minimizing the formation of higher molecular weight polymers.

Epichlorohydrin: To ensure that both hydroxyl groups of the Bis(4-hydroxyphenyl) ether are converted to glycidyl ethers, a significant molar excess of epichlorohydrin is used. google.comgoogle.com This high ratio favors the formation of the monomeric diglycidyl ether product over oligomerization, where the phenoxide might react with a previously formed glycidyl ether group. Patents for the synthesis of analogous liquid epoxy resins from bisphenol-A specify an epichlorohydrin to bisphenol molar ratio of at least 10:1, with optimal results often found between 12:1 and 13:1. google.comgoogle.com

Bis(4-hydroxyphenyl) Ether: This molecule serves as the backbone of the final product, providing the central aromatic ether structure.

Base: Approximately two moles of the base (e.g., sodium hydroxide) are required for each mole of the bisphenol. google.com This ensures the complete deprotonation of both phenolic hydroxyl groups, which is necessary for the subsequent reaction with two molecules of epichlorohydrin. Some processes may use a slight excess of the base to drive the reaction to completion. google.com

The efficiency of the synthesis is governed by several parameters that can be optimized to improve yield and purity.

Catalytic Systems: The primary catalyst is an inorganic base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.comgoogle.com In some synthetic procedures, phase-transfer catalysts such as benzyltriethylammonium chloride or benzyl (B1604629) trimethyl ammonium (B1175870) chloride are employed. google.com These catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reactants are located, thereby accelerating the reaction rate.

Optimization of Reaction Parameters:

Temperature: The reaction temperature is a crucial variable. A Chinese patent for a similar synthesis describes a two-temperature process: an initial ring-opening etherification conducted at 70–100 °C, followed by a ring-closing reaction at a higher temperature (e.g., 110 °C) to facilitate the final cyclization and removal of water. google.com For the synthesis of diglycidyl ether of bisphenol A (DGEBA), one study found that yield decreased as the temperature rose, with an optimal temperature of 75 °C. researchgate.net

Molar Ratios: As discussed, a high molar ratio of epichlorohydrin to the bisphenolic compound (e.g., 10:1) is essential for achieving high yields of the diglycidyl ether. google.comresearchgate.net

Reaction Time: The duration of the reaction can range from several hours. The aforementioned patent indicates a reaction time of 3 to 10 hours for the initial etherification, followed by an 8-hour ring-closing step. google.com Another study on DGEBA synthesis showed that the yield initially increased with reaction time but then decreased after reaching an optimum of 170 minutes. researchgate.net

Table 1: Example of Reaction Parameters for Diglycidyl Ether Synthesis This table is based on data for the analogous compound 4,4'-biphenol diglycidyl ether.

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | 4,4'-Biphenol, Epichlorohydrin | google.com |

| Catalyst | Benzyltriethylammonium chloride (Phase-Transfer) | google.com |

| Base | KOH or NaOH | google.com |

| Molar Ratio | Epichlorohydrin in large excess (e.g., 25:1 by weight) | google.com |

| Temperature | Step 1: 80 °C; Step 2: 110 °C | google.com |

| Reaction Time | Step 1: 5 hours; Step 2: 8 hours | google.com |

Alternative Synthetic Approaches and Efficiency Studies

While the conventional base-catalyzed method is widely used, alternative approaches have been explored to enhance reaction efficiency, reduce reaction times, and improve product purity.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture. nih.gov

Advantages: For ether synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes. nih.govliberty.edu The rapid heating can also minimize the formation of side products, leading to higher yields and improved purity of the final compound. liberty.edu Studies on the synthesis of other organic molecules, such as bisguaiacol F, have proposed using microwave-assisted synthesis to optimize the process. liberty.eduliberty.edu A solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl ether demonstrated that reactions could be completed rapidly with competitive yields compared to conventional heating methods. nih.gov

Application: In the synthesis of this compound, a microwave-assisted approach would involve placing the reactants (Bis(4-hydroxyphenyl) ether, epichlorohydrin, and a base) in a sealed vessel and irradiating them in a microwave reactor. This would be expected to significantly shorten the time required for both the initial etherification and the subsequent ring-closure steps.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table presents a generalized comparison based on typical findings in organic synthesis.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Conduction/Convection | Direct dielectric heating |

| Reaction Time | Hours | Minutes |

| Temperature Control | Slower, less uniform | Rapid, uniform |

| Yield & Purity | Variable, potential for side products | Often higher yield and purity |

| Energy Efficiency | Lower | Higher |

The conventional synthesis of this compound is a classic example of the Williamson ether synthesis. wikipedia.orgyoutube.com This reaction, first developed in 1850, is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org

The reaction proceeds via an SN2 mechanism, where a nucleophile attacks an electrophilic carbon atom, causing the displacement of a leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com

Mechanism in this Context:

Nucleophile Formation: A strong base is used to deprotonate the hydroxyl groups of Bis(4-hydroxyphenyl) ether, forming a potent bis-phenoxide nucleophile. youtube.comkhanacademy.org

SN2 Reaction: The phenoxide ion attacks the primary carbon atom of epichlorohydrin. This carbon is attached to the chlorine atom, which serves as a good leaving group. The reaction works best with primary alkyl halides like epichlorohydrin, as secondary and tertiary halides tend to undergo elimination reactions instead. wikipedia.orglibretexts.org

Intramolecular Variation: The subsequent ring-closure step, where the newly formed alkoxide displaces the adjacent chloride, is an intramolecular variation of the Williamson ether synthesis, which is particularly effective for forming epoxides. wikipedia.org

This synthetic route is robust and remains one of the most popular and straightforward methods for the industrial and laboratory preparation of ethers, including complex molecules like this compound. wikipedia.org

Control of Molecular Weight and Oligomer Formation in Synthesis

The synthesis of this compound, commonly known as the monomer for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins, is primarily achieved through the O-alkylation of bisphenol A with epichlorohydrin. wikipedia.org A critical aspect of this synthesis, particularly for research applications requiring high-purity monomer, is the precise control over the molecular weight and the suppression of oligomer formation. The degree of polymerization is fundamentally governed by the stoichiometry of the reactants. wikipedia.orgchemicalbook.com

The reaction proceeds in stages, where bisphenol A reacts with epichlorohydrin to form the desired monomer (n=0). However, this monomer itself contains a reactive epoxy group and can further react with another molecule of bisphenol A, leading to the formation of higher molecular weight oligomers (n=1, 2, 3, etc.). researchgate.net To favor the formation of the monomer and minimize polymerization, a significant molar excess of epichlorohydrin is employed. chemicalbook.com By reducing the epichlorohydrin-to-bisphenol A ratio, the synthesis can be intentionally directed to produce epoxy resins of higher average molecular weight. chemicalbook.com

Commercial epoxy resins are typically mixtures containing the DGEBA monomer (n=0) along with a distribution of oligomers, which influences the physical state of the resin, ranging from a viscous liquid to a solid. researchgate.netmdpi.com The formation of these oligomers is directly linked to the gradual increase in the viscosity of the reaction mixture during synthesis. nih.govresearchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are often used in conjunction with a base like sodium hydroxide to facilitate the reaction under milder conditions and improve yields, though careful control of reaction parameters remains essential to manage the product distribution. expresspolymlett.com

The following table outlines the general relationship between reactant stoichiometry and the resulting product composition in the synthesis of this compound.

| Molar Ratio (Epichlorohydrin : Bisphenol A) | Predominant Product | Average Molecular Weight | Typical Physical State |

| Large Excess (>10:1) | Monomer (n=0) | Low (~340 g/mol ) | Viscous Liquid |

| Moderate Excess (~2:1) | Mixture of Monomer and low-n oligomers | Intermediate | Highly Viscous Liquid / Semi-Solid |

| Near Stoichiometric (<2:1) | Higher Molecular Weight Oligomers (n>1) | High | Solid |

Purification Techniques and Their Impact on Product Purity for Research Applications

For research applications, the presence of oligomers, unreacted starting materials, or inorganic salts can significantly interfere with experimental results. Therefore, rigorous purification of synthesized this compound is imperative. The crude product from the synthesis is a mixture that requires multiple purification steps to isolate the high-purity monomer.

Initial purification often involves washing the organic phase with water to remove inorganic salts (e.g., sodium chloride) formed during the reaction and excess base (e.g., sodium hydroxide). Solvent extraction is a common subsequent step to separate the product from other soluble impurities. wikipedia.org To remove any remaining volatile components, such as excess epichlorohydrin or solvent, vacuum distillation is employed. chemicalbook.com

For achieving the high purity required for research-grade material, more advanced techniques are necessary to separate the monomer from its oligomers.

Recrystallization: This is a highly effective method for obtaining pure, crystalline this compound. The crude product is dissolved in a suitable solvent or a two-component solvent system, such as a mixture of methanol (B129727) and acetone, and cooled to induce crystallization of the pure monomer, leaving oligomers and other impurities in the solution. vt.edu The purity of starting materials, such as the recrystallization of bisphenol A from toluene, also plays a crucial role in the final purity of the product. vt.edu

Column Chromatography: For exacting research purposes, column chromatography, often using silica (B1680970) gel as the stationary phase, provides excellent separation of the monomer from closely related oligomers. wikipedia.org The components are separated based on their differential adsorption to the silica, allowing for the collection of highly pure fractions of the desired compound.

The effectiveness of these purification techniques is typically assessed using analytical methods like High-Performance Liquid Chromatography (HPLC), which can accurately quantify the monomer, residual reactants, and the distribution of oligomers in the final product. researchgate.net

The table below summarizes the primary purification techniques and their role in achieving research-grade this compound.

| Purification Technique | Primary Target Impurities | Impact on Product Purity |

| Aqueous Washing / Extraction | Inorganic salts, excess base | Removes bulk inorganic contaminants. |

| Vacuum Distillation | Excess epichlorohydrin, low-boiling solvents | Removes volatile impurities, essential for initial cleanup. |

| Recrystallization | Oligomers, unreacted bisphenol A, other organic impurities | Yields a high-purity, crystalline solid monomer (>99%). |

| Column Chromatography | Oligomers and structurally similar byproducts | Provides exceptionally high purity suitable for sensitive research applications. |

Polymerization and Curing Chemistry of Bis 4 Glycidyloxyphenyl Ether Systems

Fundamental Mechanisms of Epoxy Group Ring-Opening Polymerization

The conversion of liquid epoxy resins, such as Bis(4-glycidyloxyphenyl) ether, into a solid, cross-linked thermoset is achieved through the ring-opening polymerization of the terminal epoxy groups. This process can proceed via two primary pathways: chain-growth polymerization, initiated by catalysts, or step-growth polymerization, which involves the use of curing agents that become incorporated into the final polymer structure.

In chain-growth polymerization, an initiator generates a reactive center that subsequently propagates by adding monomer units to the growing chain. This can occur through either cationic or anionic mechanisms.

Cationic Ring-Opening Polymerization: This mechanism is initiated by acids, often Lewis acids, which protonate the oxygen atom of the epoxy ring. This protonation creates an oxonium ion, a highly electrophilic species. A nucleophile, typically another epoxy monomer, then attacks one of the carbon atoms of the activated ring, causing it to open and propagating the chain. The reactive center is a carbocation or a tertiary oxonium ion that continues to react with other epoxy monomers, leading to the formation of a polyether chain.

Anionic Ring-Opening Polymerization: This process is initiated by a nucleophile, such as a hydroxide (B78521) or an alkoxide ion, which attacks one of the less sterically hindered carbon atoms of the epoxy ring. youtube.com This nucleophilic attack opens the strained three-membered ring, generating an alkoxide anion. youtube.comresearchgate.net This newly formed anion then acts as the nucleophile for the next step, attacking another epoxy monomer and propagating the polymerization. youtube.com The result is a polyether structure. Anionic ring-opening polymerization is a fundamental process in the industrial production of polyethers and is also utilized in some epoxy curing systems. researchgate.net

| Mechanism | Initiator | Reactive Intermediate | Propagation Step |

| Cationic | Lewis or Brønsted Acids | Oxonium Ion / Carbocation | An epoxy monomer's oxygen atom attacks the reactive center of the growing chain. |

| Anionic | Nucleophiles (e.g., hydroxides, alkoxides) | Alkoxide Anion | The alkoxide anion at the chain end attacks an epoxy monomer, opening the ring. youtube.comresearchgate.net |

Step-growth polymerization is the more common method for curing epoxy systems in industrial applications. It involves the reaction of the epoxy resin with a curing agent, also known as a hardener. In this process, the curing agent molecules react with the epoxy groups to form a cross-linked network. appliedpoleramic.com Unlike chain-growth, where monomers add one at a time to a growing chain, step-growth involves reactions between any two reactive species (monomer-monomer, monomer-oligomer, or oligomer-oligomer). The molecular weight of the polymer increases gradually throughout the process until a highly cross-linked, insoluble, and infusible network is formed. The properties of the final thermoset are highly dependent on the type of curing agent used. threebond.co.jp

Reaction Kinetics and Thermosetting Process Analysis

The transformation of this compound from a liquid resin into a solid, cross-linked thermoset is governed by complex reaction kinetics. Understanding these kinetics is crucial for controlling the manufacturing process and tailoring the final properties of the material. Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics by measuring the heat flow associated with the exothermic cross-linking reactions. uotechnology.edu.iqwsu.edu

The curing kinetics of epoxy systems, including those based on this compound, are extensively studied under both isothermal and non-isothermal conditions to develop a comprehensive understanding of the reaction mechanism.

Isothermal Curing: In isothermal studies, the resin/curing agent mixture is held at a constant temperature, and the rate of heat evolution is monitored over time. This data allows for the determination of the degree of cure (α) as a function of time. The shape of the conversion rate curves often suggests an autocatalytic reaction mechanism, which is common for epoxy-amine systems. uotechnology.edu.iqresearchgate.net In this type of reaction, the hydroxyl groups generated during the epoxy-amine addition reaction act as a catalyst for subsequent reactions, leading to an initial acceleration in the cure rate. researchgate.netkpi.ua Phenomenological models, such as the Kamal-Sourour model, are frequently used to describe this autocatalytic behavior. researchgate.netresearchgate.net The curing process at a given temperature is considered complete when the rate of heat evolution returns to the baseline, indicating that the reaction has ceased or has slowed down dramatically due to diffusion limitations. uotechnology.edu.iq

Non-Isothermal Curing: Non-isothermal DSC involves heating the sample at a constant rate and observing the heat flow. This method provides a broad overview of the curing process, including the onset temperature of curing, the peak exothermic temperature (Tp), and the total heat of reaction (ΔHT). mdpi.com As the heating rate increases, the characteristic temperatures (onset, peak, and end-set) shift to higher values. wsu.edumdpi.com This is because at higher heating rates, there is less time for the reaction to occur at any given temperature. This data is essential for model-free kinetic analysis and for determining kinetic parameters that can predict the resin's behavior under various thermal processing conditions. Several phenomenological reaction models can be fitted to non-isothermal DSC data to describe the cure behavior and extract kinetic parameters. wsu.edu

The curing reaction is often characterized by an n-th order or an autocatalytic model. The Sesták-Berggren model is another versatile equation used to describe the complex curing process, which can capture the autocatalytic nature of the reaction. mdpi.com

The activation energy (Ea) is a critical kinetic parameter that represents the minimum energy required for the curing reaction to occur. It provides insight into the temperature sensitivity of the reaction rate. Model-free isoconversional methods, such as the Kissinger and Ozawa (also known as Ozawa-Flynn-Wall) methods, are widely used to determine Ea from non-isothermal DSC data obtained at multiple heating rates. researchgate.netmdpi.comresearchgate.net

Kissinger Method: This method relates the peak exothermic temperature (Tp) to the heating rate (β). By performing DSC scans at different heating rates and plotting ln(β/Tp²) versus 1/Tp, the activation energy can be calculated from the slope of the resulting straight line. wsu.edu The Kissinger method assumes that the reaction mechanism is independent of the heating rate and that the reaction rate is maximum at the peak temperature.

Ozawa Method: The Ozawa method is another integral isoconversional method that does not require knowledge of the reaction model. It relates the temperature at a specific degree of cure (Tα) to the heating rate (β). By determining the temperatures corresponding to various degrees of cure for different heating rates, a plot of ln(β) versus 1/Tα can be generated. The activation energy is then determined from the slope of these plots. researchgate.netresearchgate.net A key advantage of this method is its ability to determine if the activation energy is dependent on the degree of cure, which can indicate a complex, multi-step reaction mechanism. mdpi.com

The following table presents typical activation energy values for DGEBA-based epoxy systems with different curing agents, determined by these methods.

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) |

| DGEBA | Poly(oxypropylene) diamine | Kissinger | 58.1 |

| DGEBA | Poly(oxypropylene) diamine | KAS | 58.1 |

| DGEBA | Ni(dien)₂I₂ | KAS | 92.5 |

| DGEBA | Ni(dien)₂I₂ | Ozawa-Flynn-Wall | 96.2 |

| DGEBA | 3,6-diaminocarbazole (DAC) | Kissinger | 88.11 |

| DGEBA | 3,6-diaminocarbazole (DAC) | Ozawa | 90.75 |

| DGEBA | Aromatic Diamine (ADOAc) | Kissinger | 59.50 |

| DGEBA | Aromatic Diamine (ADOAc) | Ozawa | 64.15 |

This table is generated based on data from multiple sources for illustrative purposes. researchgate.netresearchgate.net

To optimize manufacturing processes and ensure the quality of the final product, it is crucial to monitor the curing reaction in real-time. Several in-situ techniques are employed for this purpose, providing continuous data on the state of cure.

Differential Scanning Calorimetry (DSC): While primarily a laboratory technique, DSC provides the fundamental data on heat flow that underpins our understanding of cure. wsu.edu The degree of cure can be determined by comparing the partial heat of reaction at any given time to the total heat of reaction. uotechnology.edu.iq

Spectroscopic Methods (e.g., FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the chemical changes during curing. wsu.edu By tracking the disappearance of specific functional groups (like the epoxy ring) and the appearance of others (like hydroxyl groups), the degree of cure can be quantified. These methods offer the advantage of providing direct molecular-level information about the reaction progress.

Dielectric Analysis (DEA): DEA is a sensitive method for monitoring the cure of epoxy resins by measuring the changes in the dielectric properties (permittivity and loss factor) of the material. wsu.edu As the curing reaction proceeds, the mobility of the polymer chains and ions decreases, leading to a decrease in the ion viscosity, which can be directly correlated to the degree of cure and viscosity. This technique is well-suited for in-mold monitoring during composite manufacturing. wsu.edu

Network Formation and Structural Evolution during Curing

The curing of this compound with a curing agent transforms the low-viscosity liquid into a rigid, three-dimensional polymer network. The evolution of this network structure is characterized by two key phenomena: gelation and vitrification.

Gelation: Gelation marks the transition from a liquid state to a rubbery, cross-linked gel. At the gel point, a continuous, macroscopic network of polymer chains is formed throughout the material. At this stage, the polymer becomes insoluble and loses its ability to flow, although it is still not fully cured. The degree of cure at the gel point is a critical parameter for processing, as it defines the working life or "pot life" of the resin system.

Vitrification: Vitrification is the process where the liquid or rubbery thermoset transforms into a glassy solid. This occurs when the glass transition temperature (Tg) of the reacting system increases and eventually equals the isothermal cure temperature (Tcure). mdpi.com At this point, the molecular mobility is severely restricted, and the reaction rate slows down significantly, becoming diffusion-controlled. researchgate.net If the cure temperature is below the maximum glass transition temperature of the fully cured network (Tg∞), the system will vitrify before the reaction reaches completion.

The interplay between gelation and vitrification is often visualized using a Time-Temperature-Transformation (TTT) diagram, which maps out the different states (liquid, gelled rubber, gelled glass, ungelled glass) of the thermoset as a function of time and temperature.

The final properties of the cured epoxy are directly dependent on the structure of the polymer network, particularly the cross-linking density. The curing conditions, such as temperature and time, play a pivotal role in determining this structure.

Curing Temperature: The cure temperature significantly influences the reaction kinetics and the final network structure. Higher cure temperatures accelerate the reaction rate, reducing the time to gelation and vitrification. mdpi.com However, curing at a temperature significantly higher than the Tg∞ can lead to a more complete reaction and a higher cross-linking density. Conversely, if the cure temperature is too low, the reaction may be incomplete due to premature vitrification, resulting in a lower cross-linking density and suboptimal mechanical properties. A post-curing step at a temperature above the initial Tg is often employed to complete the reaction and achieve the desired network structure.

Stoichiometry: The ratio of the epoxy resin to the curing agent is another critical factor. A stoichiometric balance between the epoxy groups and the active hydrogens of the amine curing agent is generally required to achieve the highest cross-linking density and optimal properties. An excess of either component can lead to unreacted chain ends and a less integrated network structure, which can negatively impact the material's thermal and mechanical performance.

The following table summarizes the effect of curing conditions on network properties.

| Curing Condition | Effect on Reaction Rate | Effect on Cross-linking Density | Consequence for Final Properties |

| Increased Temperature | Increases | Generally increases (if Tcure > Tg∞) | Improved thermal stability and mechanical strength |

| Sub-optimal Temperature | Decreases | Decreases due to incomplete cure | Lower Tg, reduced mechanical performance |

| Stoichiometric Ratio | Optimal | Maximized | Optimal thermal and mechanical properties |

| Off-Stoichiometry | Can vary | Decreased | Reduced Tg and mechanical properties |

Copolymerization Strategies Involving Bis 4 Glycidyloxyphenyl Ether

Ring-Opening Copolymerization Mechanisms

Ring-opening polymerization is a primary mechanism through which the strained oxirane rings of Bis(4-glycidyloxyphenyl) ether are opened to form polymers. In copolymerization, this reaction occurs in the presence of one or more different cyclic comonomers, leading to the formation of copolymers with varied structures and properties.

The copolymerization of this compound with lactams, such as ε-caprolactam, typically proceeds via an anionic ring-opening polymerization mechanism. This process can be conceptualized in stages. First, the anionic polymerization of ε-caprolactam is initiated to form polyamide (nylon-6) chains. The active anionic centers on these growing polyamide chains can then act as nucleophiles.

The subsequent and crucial step is the nucleophilic attack by the polyamide's active end-groups on the carbon atoms of the epoxide rings of this compound. This attack opens the strained three-membered oxirane ring, forming an ether linkage and an alkoxide. This reaction effectively grafts the polyamide chains onto the epoxy monomer. Since this compound possesses two epoxy groups, it can react with two different polyamide chains, leading to the formation of a cross-linked network structure. This results in a reactive blend where the polyamide is chemically integrated into the epoxy matrix, significantly altering the final material's thermal and mechanical properties.

In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer. These ratios dictate the sequence distribution—whether the resulting copolymer has a random, alternating, block, or gradient structure.

If r1 > 1 , the growing chain prefers to add its own monomer (M1).

If r1 < 1 , it prefers to add the other monomer (M2).

If r1r2 = 1 , a random copolymer is formed.

If r1r2 ≈ 0 , an alternating copolymer is likely.

While specific reactivity ratios for the copolymerization of this compound with various comonomers are not extensively documented in readily available literature, the principle remains fundamental. For instance, in the copolymerization with other epoxides like epoxidized eugenol, the curing rate of the blend is observed to be faster than the homopolymerization of either monomer alone, suggesting a significant interaction and cross-reactivity between the different monomer units. The sequence distribution resulting from these reactivity ratios directly influences the final properties of the thermoset, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance. A blocky sequence may lead to phase separation and distinct thermal transitions, whereas a random distribution typically results in a single, averaged set of properties.

Incorporation of this compound into Hybrid Polymer Systems

This compound is frequently incorporated into hybrid polymer systems to develop materials with synergistic properties. These systems combine the desirable characteristics of the epoxy resin with other polymers or nanoscale reinforcements to achieve enhanced performance, such as improved toughness, thermal stability, and mechanical strength.

To enhance the toughness of epoxy resins, they can be blended with other polymers. One effective approach involves the use of a Vinyl Ester Monomer (VEM) in an epoxy-clay hybrid system. In one study, a VEM was synthesized and subsequently blended with this compound (DGEBA) resin, which was then reinforced with organophilic montmorillonite (B579905) clay. tandfonline.comresearchgate.net The introduction of VEM into the epoxy resin was found to improve its thermal properties. tandfonline.com The resulting intercross-linked network created a toughened matrix. The dispersion of nano-clay within this VEM-epoxy matrix leads to the formation of intercalated nanocomposites, which exhibit enhanced thermal stability and mechanical properties suitable for coatings, insulating materials, and advanced composite components. tandfonline.comresearchgate.net

| Material System | Glass Transition Temperature (Tg) | Char Yield at 800°C | Reference |

|---|---|---|---|

| Unmodified Epoxy | Baseline | Baseline | tandfonline.com |

| VEM-Toughened Epoxy | Increased | - | tandfonline.com |

| Organo clay-filled VEM-toughened Epoxy | Decreased with increasing clay content | Almost doubled compared to unmodified system | tandfonline.com |

Blending this compound with other multifunctional epoxy compounds is a direct strategy to tailor the properties of the final cured resin. The addition of di- or tri-functional epoxies can significantly increase the crosslink density of the network, leading to improved mechanical and thermal properties.

A study investigated the effects of blending DGEBA with small amounts of a tri-functional epoxy, distilled triglycidylether of meta-amino phenol. The results showed a notable increase in tensile strength and a slight increase in the glass transition temperature with the addition of the tri-functional epoxy. mdpi.comresearchgate.net This enhancement is attributed to the higher crosslinking density of the blended system. mdpi.com

| Property | Neat DGEBA System | DGEBA + 10 wt.% Tri-functional Epoxy | Percentage Increase | Reference |

|---|---|---|---|---|

| Tensile Strength | Baseline | Increased | 14% | mdpi.comresearchgate.net |

| Tensile Modulus | Baseline | Slight Increase | 4% | mdpi.com |

| Glass Transition Temperature (Tg) | Baseline | Slight Increase | 5% | mdpi.comresearchgate.net |

Hyperbranched polymers, with their unique three-dimensional, globular architectures, are excellent modifiers for improving the toughness and processability of this compound resins. Hyperbranched epoxy resins can be synthesized via a one-step A2 + B4 polycondensation reaction, for instance, between an in-situ prepared DGEBA (A2 monomer) and pentaerythritol (B129877) (B4 branching unit). mdpi.comresearchgate.net These hyperbranched structures can then be blended with linear DGEBA.

The incorporation of epoxy-ended hyperbranched polyesters has been shown to have a remarkable effect on toughening and reinforcing DGEBA. researchgate.netdntb.gov.ua Research has demonstrated that adding a specific weight percentage of these hyperbranched polymers can significantly increase the impact, flexural, and tensile strengths of the cured composite compared to neat DGEBA. researchgate.net Similarly, short-chain oligomeric structures, or cooligomers, can be formed by reacting DGEBA with primary amines. These oligomers can then be further reacted with other polymers, such as isocyanate-terminated polyurethanes, to form cross-linked networks with tailored properties. nih.gov

| Property | Cured DGEBA | Cured HEHP/DGEBA Composite | Percentage Increase | Reference |

|---|---|---|---|---|

| Impact Strength (kJ/m²) | Baseline | 48.0 | 223.6% | researchgate.net |

| Flexural Strength (MPa) | Baseline | 41.2 | 73.0% | researchgate.net |

| Tensile Strength (MPa) | Baseline | 74.8 | 46.1% | researchgate.net |

Synthesis and Characterization of Novel this compound Copolymers

The synthesis of novel copolymers incorporating this compound, commonly known as Bisphenol A diglycidyl ether (DGEBA), is a significant area of research aimed at developing materials with tailored properties. Scientists employ various copolymerization strategies to create advanced polymer networks, including the formation of polyurethane-epoxy systems and modifications through in-situ polymerization with other monomers and polymers. These approaches yield materials with enhanced thermal stability, mechanical strength, and specific functional characteristics. The characterization of these novel copolymers is crucial to understanding their structure-property relationships and is typically conducted using a suite of analytical techniques.

Synthesis of Polyurethane-Epoxy (PU-EP) Copolymers

One prominent strategy involves the creation of cross-linked polyurethane-epoxy (PU-EP) polymer systems. This method utilizes the reaction between an isocyanate (NCO)-terminated polyurethane prepolymer and a DGEBA-amine cooligomer.

In a typical synthesis, the DGEBA-amine cooligomer is first prepared through the oligomerization of DGEBA with a primary amine, such as furfurylamine (B118560) (FA) or ethanolamine (B43304) (EA). nih.govnih.gov The NCO-terminated polyurethane prepolymer is synthesized separately, for example, from poly(ε-caprolactone)diol (PCD) and 1,6-hexamethylene diisocyanate (HDI). nih.govnih.gov The final cross-linked network is achieved by reacting the DGEBA-amine cooligomer with the PU-prepolymer. The hydroxyl groups present in the activated DGEBA structure react with the isocyanate groups of the prepolymer, forming urethane (B1682113) bonds that act as netpoints. nih.govnih.gov The use of ethanolamine can provide additional hydroxyl groups, facilitating further urethane bond formation. nih.gov

The chemical structures of these PU-EP copolymers have been confirmed using Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). The spectra of the cured polymers show a characteristic broad absorption band for the urethane –NH groups (around 3335–3363 cm⁻¹) and strong absorptions for –CH₂ vibrations (around 2860 and 2940 cm⁻¹). nih.gov A critical indicator of the reaction's completion is the disappearance of the absorption band for the NCO functional group, typically found around 2230 cm⁻¹. nih.gov

The thermal and mechanical properties of these networks are extensively studied. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are used to assess thermal transitions and viscoelastic behavior. DMA curves for certain PU-EP compositions reveal a plateau-like region above the melting temperature of the poly(ε-caprolactone)diol segments, which confirms the presence of a stable cross-linked structure. nih.gov This cross-linking imparts shape memory behavior to the material. nih.gov

Table 1: Synthesis and Thermal Properties of DGEBA-Based Polyurethane-Epoxy Copolymers Data derived from research on DGEBA-amine cooligomer-poly(ε-caprolactone) networks. nih.govnih.gov

| Sample ID | Comonomers | Synthesis Method | Key Characterization Findings |

| PU-EP 1 | DGEBA, Ethanolamine (EA), Poly(ε-caprolactone)diol, 1,6-hexamethylene diisocyanate | Cooligomerization followed by cross-linking with PU-prepolymer | Formation of cross-linked structure confirmed by DMA; ATR-FTIR shows complete reaction of NCO groups. nih.gov |

| PU-EP 2 | DGEBA, Furfurylamine (FA), Poly(ε-caprolactone)diol, 1,6-hexamethylene diisocyanate | Cooligomerization followed by cross-linking with PU-prepolymer | Network exhibits shape memory behavior; presence of thermoreversible bonds from furfurylamine allows for tunable properties. nih.gov |

Synthesis via In-Situ Polymerization

Another effective method for creating novel copolymers is the in-situ polymerization of DGEBA derivatives with other functional molecules and polymers. For instance, a highly cross-linked thermosetting polymer network has been developed by synthesizing Tetra-di-glycidyl ether bisphenol-A Sulphanilamide (TDGEBA/SAA) and subsequently modifying it with polyester (PE). scirp.org

The initial synthesis involves reacting a commercial DGEBA epoxy resin with Sulphanilamide (SAA) at elevated temperatures (160°C to 200°C) to form the TDGEBA/SAA epoxy monomer. scirp.org This monomer is then blended with various percentages of polyester and cured using a hardener like triethylenetetramine (B94423) (TETA) in the presence of an initiator such as benzoyl peroxide. scirp.org

The resulting TDGEBA/SAA-PE copolymers exhibit significantly improved thermal and mechanical properties compared to the unmodified epoxy resin. Thermo Gravimetric Analysis (TGA) and DSC are employed to evaluate thermal stability. The glass transition temperature (Tg) of the cured TDGEBA/SAA epoxy resin was shown to shift from 350°C to 400°C, and thermal stability was found to increase with higher polyester content. scirp.org Mechanically, the impact strength of the modified polyester blends increased by more than 30% compared to the original epoxy resin. scirp.org

Table 2: Characterization of Polyester-Modified TDGEBA/Sulphanilamide Copolymers Data derived from research on TDGEBA/SAA-PE thermosetting polymer networks. scirp.org

| Copolymer System | Curing Agent/Initiator | Characterization Technique | Detailed Research Finding |

| TDGEBA/SAA | Triethylenetetramine (TETA) | DSC | The cured system showed a significant increase in glass transition temperature (Tg) to 400°C. |

| TDGEBA/SAA-PE | TETA / Benzoyl Peroxide | TGA | Thermal stability of the copolymer network increased with increasing percentages of polyester (PE). |

| TDGEBA/SAA-PE | TETA / Benzoyl Peroxide | Impact Strength Testing | The impact strength of the modified blends was enhanced by over 30% relative to the unmodified epoxy resin. |

Advanced Characterization Techniques in Research on Bis 4 Glycidyloxyphenyl Ether Systems

Spectroscopic Analysis of Polymer Structure and Curing Progression

Spectroscopic techniques are indispensable for probing the molecular structure of DGEBA-based systems and monitoring the chemical reactions that drive the curing process.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for tracking the curing of DGEBA by monitoring changes in characteristic infrared absorption bands. The progress of the curing reaction can be followed by observing the decrease in the intensity of the epoxy group peak, typically found around 915 cm⁻¹. nih.gov This peak is associated with the C-O stretching of the oxirane ring. As the curing reaction with a hardener, such as an amine, proceeds, this peak diminishes, indicating the consumption of epoxy groups. nih.gov

Another important region of the FT-IR spectrum for monitoring DGEBA curing is the broad band corresponding to O-H/N-H stretching vibrations, which appears around 3400-3500 cm⁻¹. uctm.edusemanticscholar.org The evolution of this band provides information about the formation of hydroxyl groups as the epoxy rings open and the consumption of amine groups from the curing agent. semanticscholar.org Additionally, the disappearance of the N-H vibrational bands can be used to track the conversion of primary amines to secondary and then tertiary amines during the crosslinking process. nih.gov

Researchers often use an internal standard, a peak that does not change during the reaction, to normalize the spectra and accurately quantify the extent of the reaction. Aromatic C-H stretching or C=C ring vibrations are commonly used for this purpose. researchgate.net By calculating the ratio of the absorbance of the epoxy peak to that of the internal standard at different times, a kinetic profile of the curing reaction can be constructed. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Change During Curing |

|---|---|---|

| ~3400-3500 | O-H/N-H stretching | Changes in shape and intensity |

| ~3050 | Epoxy C-H stretching | Decreases |

| ~1610, 1580, 1510 | Aromatic C=C stretching | Often used as internal reference |

| ~915 | Epoxy ring C-O stretching | Decreases significantly |

| ~863 | Epoxy ring vibration | Decreases |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a fundamental technique for the detailed structural analysis of DGEBA and for monitoring the curing process at a molecular level. researchgate.net

¹H-NMR provides information about the different types of protons present in the DGEBA molecule. The signals corresponding to the protons of the oxirane ring are particularly important for tracking the curing reaction. These typically appear as multiplets in the range of 2.5 to 3.5 ppm. As the epoxy rings open during curing, these signals decrease in intensity and new signals corresponding to the protons of the newly formed secondary and tertiary amine structures appear. rsc.org

¹³C-NMR offers complementary information about the carbon skeleton of the molecule. The carbon atoms of the epoxy group give rise to characteristic signals in the ¹³C-NMR spectrum. The disappearance of these signals and the appearance of new signals corresponding to the carbons in the cross-linked network provide a clear indication of the progression of the curing reaction. scielo.br

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be employed for more complex systems to establish connectivity between protons and carbons, aiding in the unequivocal assignment of all signals in the spectra. scielo.br

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic protons | 6.8 - 7.2 |

| ¹H | -O-CH₂- (glycidyl) | 3.9 - 4.3 |

| ¹H | -CH- (oxirane) | ~3.3 |

| ¹H | -CH₂- (oxirane) | ~2.7, ~2.9 |

| ¹³C | Aromatic carbons | 114 - 157 |

| ¹³C | -O-CH₂- (glycidyl) | ~69 |

| ¹³C | -CH- (oxirane) | ~50 |

| ¹³C | -CH₂- (oxirane) | ~44 |

Mass spectrometry (MS) and Gel Permeation Chromatography (GPC) are essential techniques for determining the molecular weight and molecular weight distribution of DGEBA resins and their oligomers.

Mass Spectrometry (MS) provides precise information about the mass-to-charge ratio of molecules, allowing for the identification of the monomer, oligomers, and any impurities present in the DGEBA resin. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to analyze these types of compounds. nih.govnih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is widely used to determine the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of DGEBA resins. mdpi.com By monitoring the changes in the GPC chromatogram over time during the initial stages of curing, the increase in molecular weight due to chain extension and branching can be observed.

Thermal Analysis for Understanding Curing and Material Behavior

Thermal analysis techniques are crucial for investigating the curing kinetics, thermal transitions, and thermomechanical properties of DGEBA-based systems.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing of DGEBA. It measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net The curing of DGEBA is an exothermic process, and DSC can be used to determine key parameters such as the total heat of reaction (ΔH), the onset temperature of curing, and the peak exothermic temperature. mdpi.comasianpubs.org

By performing DSC scans at different heating rates, kinetic parameters like the activation energy (Ea) of the curing reaction can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.netresearchgate.net Isothermal DSC experiments, where the sample is held at a constant temperature, can be used to determine the time to reach a certain degree of cure. researchgate.net The glass transition temperature (Tg) of the cured material, a critical parameter that defines its service temperature, can also be accurately measured by DSC. uctm.edudigitallibrarynasampe.org

| Parameter | Description | Typical Range of Values |

|---|---|---|

| Onset Temperature | Temperature at which the curing reaction begins | Varies with curing agent |

| Peak Exotherm Temperature | Temperature at which the curing rate is maximum | Varies with curing agent and heating rate |

| Heat of Reaction (ΔH) | Total heat released during curing | ~400 - 500 J/g |

| Activation Energy (Ea) | Energy barrier for the curing reaction | ~50 - 90 kJ/mol |

| Glass Transition Temperature (Tg) | Temperature at which the material transitions from a glassy to a rubbery state | Varies widely with curing agent and cure cycle (e.g., 60-200 °C) uctm.edu |

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of DGEBA systems as they cure and in their final cured state. DMA subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E'). mdpi.com

During the curing process, DMA can be used to monitor the evolution of the network structure. The storage modulus increases significantly as the material transitions from a liquid to a solid, providing information about the build-up of stiffness. bohrium.com The gel point, where the material first forms a continuous network, is often identified as the point where tan δ becomes independent of frequency.

In the fully cured state, DMA is used to determine the glass transition temperature (Tg), which is typically taken as the peak of the tan δ curve or the onset of the drop in the storage modulus. nih.gov The height and width of the tan δ peak provide insights into the homogeneity of the cross-linked network. The rubbery modulus, the storage modulus above Tg, is related to the cross-link density of the network.

| Parameter | Description | Significance |

|---|---|---|

| Storage Modulus (E') | Measure of the elastic response of the material | Indicates stiffness |

| Loss Modulus (E'') | Measure of the viscous response of the material | Relates to energy dissipation |

| Tan Delta (tan δ) | Ratio of loss modulus to storage modulus (E''/E') | Peak is often used to determine Tg |

| Glass Transition Temperature (Tg) | Temperature of the transition from a glassy to a rubbery state | Defines the upper service temperature |

| Rubbery Modulus | Storage modulus in the rubbery plateau region above Tg | Proportional to cross-link density |

Microscopic and Morphological Characterization of Cured Resins

X-ray Diffraction (XRD) for Crystalline/Amorphous Nature

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. In the context of cured Bis(4-glycidyloxyphenyl) ether systems, XRD is primarily employed to determine the degree of crystallinity. Uncured epoxy resins are generally amorphous liquids, and upon curing, they form a highly crosslinked, three-dimensional network. This network is typically amorphous, a state characterized by the absence of long-range atomic order.

XRD analysis of a fully cured, unmodified this compound resin will produce a diffractogram with broad, diffuse peaks, often referred to as "amorphous halos," rather than sharp, well-defined Bragg peaks that are characteristic of crystalline materials. The presence of these amorphous halos confirms the glassy, non-crystalline nature of the cured thermoset.

Research into blends of different epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF), has shown that the tendency to crystallize can be influenced by the chemical composition of the blend. While DGEBA-based resins are typically amorphous, DGEBF-based resins can exhibit semi-crystalline properties. In such blends, XRD can be used to quantify the degree of crystallinity, which in turn affects mechanical properties like hardness and abrasion resistance. An increase in crystallinity can lead to increased hardness but may also result in higher brittleness dphen1.com.

Furthermore, when nanofillers like organically modified montmorillonite (B579905) (O-MMT) clay are incorporated into the epoxy matrix, XRD is crucial for evaluating the dispersion and intercalation of the clay layers. The technique can track the shift in the diffraction peak corresponding to the interlayer spacing (d-spacing) of the clay. A shift to a lower angle (2θ) indicates an increase in the d-spacing, signifying that the epoxy resin has intercalated between the clay platelets. The complete disappearance of this peak suggests full exfoliation and a good expansion of the nanoclay within the epoxy matrix, leading to a nanocomposite with enhanced properties researchgate.net.

Table 1: Representative XRD Data for Epoxy/Clay Nanocomposites

| Sample | Clay Content (wt%) | Characteristic Peak (2θ) | Interlayer Spacing (d-spacing) | Morphology |

| O-MMT Clay | 100 | 3.94° | 2.24 nm | Agglomerated |

| Epoxy + 3% O-MMT | 3 | Peak Disappeared | - | Exfoliated |

| Epoxy + 5% O-MMT | 5 | 3.40° | 2.60 nm | Intercalated |

| Epoxy + 7% O-MMT | 7 | 3.35° | 2.64 nm | Intercalated/Agglomerated |

This table is generated based on representative findings in the field and is for illustrative purposes.

Transmission Electron Microscopy (TEM) for Nanocomposite Morphology

Transmission Electron Microscopy (TEM) offers direct visualization of the internal morphology of materials at a much higher resolution than scanning electron microscopy (SEM). It is an indispensable tool for studying the nanoscale structure of this compound nanocomposites. TEM analysis provides direct evidence of the dispersion state of nanofillers within the cured epoxy matrix, which is a critical factor governing the performance of the final composite material.

For nanocomposites containing layered silicates like montmorillonite clay, TEM images can distinguish between different dispersion states:

Agglomerated: Where clay platelets remain in large stacks, offering minimal reinforcement.

Intercalated: Where polymer chains have entered the gallery space between clay layers, pushing them apart but maintaining a stacked structure.

Exfoliated: The ideal state where individual clay platelets are fully separated and dispersed throughout the polymer matrix, maximizing the interfacial area and property enhancement.

Chromatographic Techniques for Purity and Byproduct Analysis

The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various side products or oligomers. Chromatographic techniques are essential for separating, identifying, and quantifying these components to ensure the purity of the resin and to understand the reaction kinetics and mechanisms.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. Its high resolution and sensitivity make it ideal for separating complex mixtures of non-volatile or thermally sensitive molecules. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

HPLC is routinely used to:

Determine Purity: Quantify the main this compound peak relative to impurities.

Identify Byproducts: Separate and help identify side-products from the synthesis, such as incompletely reacted intermediates or oligomers.

Analyze Hydrolysis Products: In studies of environmental fate or migration from can coatings, HPLC can separate hydrolysis products like BADGE·H₂O and BADGE·2H₂O from the parent compound nih.govnih.gov.

Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors (FLD), as the phenyl groups in the molecule are chromophoric and fluorophoric molnar-institute.comnih.gov. For unequivocal identification, HPLC is often coupled with mass spectrometry (HPLC-MS), which provides molecular weight and structural information for each separated peak dphen1.comresearchgate.net.

Table 2: Example HPLC Method Parameters for Bisphenol A Diglycidyl Ether (BADGE) Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 40% B, increase to 100% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Detector | Fluorescence (FLD): Excitation 275 nm, Emission 305 nm |

| Column Temperature | 30 °C |

This table represents a typical set of starting parameters for HPLC analysis molnar-institute.commdpi.com.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound and its related byproducts, provided the analytes are sufficiently volatile and thermally stable agriculturejournals.czrsc.org. For less volatile compounds, a derivatization step may be required to increase their volatility before GC analysis.

GC separates compounds based on their boiling points and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, which fragments them into characteristic ions, producing a mass spectrum that acts as a "molecular fingerprint" for identification.

Applications of GC-MS in this context include:

Analysis of Migrants: Identifying and quantifying trace amounts of this compound and related compounds that may migrate from epoxy-based can coatings into food simulants or actual foodstuffs agriculturejournals.cz.

Isomer Differentiation: Distinguishing between different positional isomers of related compounds, such as bisphenol F diglycidyl ether (BFDGE), which can have different toxicological profiles nih.govnih.gov. The elution order of isomers in GC can be different from that in HPLC, providing complementary information nih.govnih.gov.

Purity Assessment: Although less common than HPLC for the base resin, GC-MS can be used to analyze for volatile impurities or byproducts from the synthesis process.

The high sensitivity and specificity of GC-MS make it an excellent tool for trace-level analysis required in migration studies and environmental monitoring rsc.org.

Theoretical and Computational Chemistry Studies on Bis 4 Glycidyloxyphenyl Ether

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions involving Bis(4-glycidyloxyphenyl) ether, particularly the curing process where the epoxide rings react with a hardening agent. These approaches model the electronic structure of molecules to predict their reactivity and the most likely pathways for reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and reactivity of molecules. researchgate.net For this compound, DFT calculations can map the electron density distribution, identify sites susceptible to nucleophilic or electrophilic attack, and calculate various molecular properties that govern its chemical behavior.

Key parameters derived from DFT calculations, known as global reactivity descriptors, help predict the reactivity of the molecule. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.orgallsubjectjournal.com Other descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω) quantify the molecule's resistance to change in its electron distribution and its propensity to accept electrons, respectively. researchgate.net These parameters are crucial for understanding the mechanism of the epoxy ring-opening reaction, which is the fundamental step in the curing process.

| Descriptor | Definition | Significance for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in the electron distribution of the molecule. researchgate.net |

| Electrophilicity (ω) | ω = μ² / 2η (where μ is the electronic chemical potential) | A high electrophilicity index indicates a strong capacity to accept electrons, typical for the epoxy group. researchgate.net |

This table outlines key reactivity descriptors calculated using DFT and their relevance in predicting the chemical behavior of this compound.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.com This theory provides a framework for understanding chemical bonding and reactivity. The analysis of frontier molecular orbitals (FMOs)—the HOMO and LUMO—is particularly important for elucidating reaction mechanisms. allsubjectjournal.com

In the context of the curing reaction of this compound, the interaction between the FMOs of the epoxy resin and the curing agent (e.g., an amine) governs the initial step of the reaction. Typically, the reaction involves a nucleophilic attack from the HOMO of the amine hardener on the LUMO, which is localized on the carbon atoms of the epoxide ring. MO analysis can visualize these orbitals, showing their shapes and locations within the molecule, thereby confirming the reactive sites. allsubjectjournal.comyoutube.com This analysis helps to explain why the reaction proceeds at specific atoms and provides a theoretical basis for the observed reaction pathways. Bond analysis further allows for the characterization of the bonds formed during the curing process, providing insights into the strength and nature of the crosslinked network.

Molecular Dynamics (MD) Simulations of Polymerization and Network Formation

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like polymerization and the formation of crosslinked polymer networks. digitallibrarynasampe.org This approach provides a dynamic view of the curing process, from the initial mixing of monomers to the final thermoset structure.

MD simulations can effectively model the curing of epoxy resins by mimicking the chemical reactions that lead to crosslinking. digitallibrarynasampe.orgmdpi.com The simulation starts with a system containing the this compound monomers and the curing agent molecules. The simulation proceeds at a set temperature, and reactive atoms are monitored. When a reactive pair of atoms (e.g., an amine hydrogen and an epoxide carbon) comes within a predefined cutoff distance, a new covalent bond is formed, simulating a crosslinking reaction. mdpi.comdtic.mil

This process is repeated iteratively, allowing for the gradual evolution of a three-dimensional polymer network. The progression of the curing process can be quantified by tracking the crosslink density, which is the percentage of reacted functional groups, over the simulation time. mdpi.com This allows for the study of cure kinetics and how factors like temperature and stoichiometry influence the reaction rate and the final degree of cure. mdpi.com

| Simulation Time (ps) | Number of Crosslinks | Crosslink Density (%) |

| 0 | 0 | 0 |

| 100 | 75 | 15 |

| 200 | 160 | 32 |

| 300 | 255 | 51 |

| 400 | 340 | 68 |

| 500 | 410 | 82 |

| 600 | 450 | 90 |

This table presents representative data from an MD simulation showing the evolution of the number of crosslinks and the corresponding crosslink density over time during the simulated curing of an epoxy system.

Furthermore, by analyzing the trajectories of the atoms over time, MD simulations can provide insights into the segmental mobility of the polymer chains within the network. This mobility is directly related to important macroscopic properties, such as the glass transition temperature (Tg). For instance, simulations can monitor the specific volume of the system as a function of temperature; a change in the slope of the volume-temperature curve indicates the glass transition. dtic.mil This allows for the prediction of how the network structure, influenced by factors like crosslink density, affects the thermal properties of the final material.

Computational Modeling of Structure-Property Relationships

A primary goal of computational chemistry in materials science is to establish clear relationships between the molecular structure of a material and its macroscopic properties. digitallibrarynasampe.org By combining quantum chemical calculations and MD simulations, it is possible to predict a range of physical, thermal, and mechanical properties of the thermoset polymer derived from this compound.

Computational models can predict fundamental properties such as density, volume shrinkage during curing, and the coefficient of thermal expansion. digitallibrarynasampe.orgdtic.mil For example, the volume of the simulation box before and after the crosslinking simulation can be used to calculate the volumetric shrinkage, a critical parameter in many applications of epoxy resins. digitallibrarynasampe.org Mechanical properties, such as the elastic modulus, can be determined by performing simulated deformation tests on the equilibrated polymer network. In these virtual tests, a strain is applied to the simulation box, and the resulting stress is calculated, allowing for the construction of a stress-strain curve from which the modulus can be derived. dtic.mil These predictions enable the screening of different formulations and curing conditions in silico, accelerating the design and development of new materials with tailored properties.

| Property | Computational Prediction | Experimental Value (Typical Epoxy) |

| Density (g/cm³) | 1.15 - 1.25 | 1.16 - 1.25 |

| Glass Transition Temp. (Tg) (°C) | 140 - 180 | 150 - 190 |

| Young's Modulus (GPa) | 2.5 - 3.5 | 2.4 - 3.8 |

| Volume Shrinkage (%) | 2 - 5 | 2 - 6 |

This table compares typical property values predicted by computational modeling for epoxy systems with ranges commonly observed in experimental measurements, demonstrating the predictive power of these theoretical approaches.

Development of Computational Models for Epoxy Systems

The development of robust computational models has become a cornerstone in understanding and predicting the behavior of epoxy systems, including those based on this compound. These models, operating at the atomic and molecular levels, provide invaluable insights into the structure-property relationships that govern the performance of the final thermoset material. Predictive simulations are increasingly vital for accelerating materials design and complementing experimental research by elucidating the atomistic origins of bulk properties nih.gov.

At the forefront of these computational techniques is all-atom molecular dynamics (MD), a powerful method for generating equilibrated atomistic configurations from which macroscopic properties can be averaged nih.gov. The accuracy of MD simulations is fundamentally dependent on the chosen force field—a set of mathematical functions and parameters that describe the potential energy of the atoms and their interactions. For epoxy resins, several general and specialized force fields have been employed, including the Polymer Consistent Force Field (PCFF), COMPASS, DREIDING, and AMBER umn.educore.ac.uk. The selection of an appropriate force field is a critical first step, as it dictates the reliability of the simulated results for physical and mechanical properties core.ac.uk.

A key challenge in modeling thermosetting polymers is accurately simulating the curing process. Researchers have developed multistep cross-linking algorithms that mimic the chemical reactions between the epoxy resin and the hardener molecules nih.govumn.edu. These algorithms typically involve identifying reactive sites within a specified cutoff distance and forming new covalent bonds, thereby building a three-dimensional, cross-linked polymer network in silico mdpi.com. This simulated network structure is then validated by comparing its properties, such as density and X-ray diffraction patterns, with experimental data umn.edu.

Once a validated cross-linked model is established, a wide range of thermomechanical properties can be calculated. These include: